6-Methyl-2-(methylamino)pyrimidin-4-OL
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Overview
Description
6-Methyl-2-(methylamino)pyrimidin-4-OL is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(methylamino)pyrimidin-4-OL can be achieved through several methods. One common approach involves the reaction of 2-amino-4-methylpyrimidine with formaldehyde and methylamine under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which is then cyclized to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(methylamino)pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-Methyl-2-(methylamino)pyrimidin-4-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(methylamino)pyrimidin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyrimidine: Similar in structure but lacks the methylamino group.
4-Methylpyrimidin-2-amine: Another related compound with different substitution patterns.
6-Methylpyrimidin-4-ol: Lacks the methylamino group at position 2.
Uniqueness
6-Methyl-2-(methylamino)pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and methylamino groups enhances its reactivity and potential for forming various derivatives .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-methyl-2-(methylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(10)9-6(7-2)8-4/h3H,1-2H3,(H2,7,8,9,10) |
InChI Key |
YYSMFPJFXXCYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC |
Origin of Product |
United States |
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